B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid
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Overview
Description
B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid: is an organoboron compound that has gained attention due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a morpholinylcarbonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid can undergo oxidation reactions to form the corresponding boronic ester or boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding borane or boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or boronic acid derivatives.
Reduction: Borane or boronate esters.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. Its ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate-binding proteins.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it a valuable additive in various manufacturing processes.
Mechanism of Action
The mechanism of action of B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- 4-Pyridinylboronic acid
- Phenylboronic acid
- 3-Formylphenylboronic acid
Comparison: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is unique due to the presence of the morpholinylcarbonyl group, which imparts additional reactivity and specificity compared to other boronic acids. This makes it particularly useful in applications where selective binding or reactivity is required. In contrast, simpler boronic acids like phenylboronic acid may lack the same level of specificity and versatility.
Properties
CAS No. |
1383995-24-1 |
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Molecular Formula |
C10H13BN2O4 |
Molecular Weight |
236.03 g/mol |
IUPAC Name |
[5-(morpholine-4-carbonyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O4/c14-10(13-1-3-17-4-2-13)8-5-9(11(15)16)7-12-6-8/h5-7,15-16H,1-4H2 |
InChI Key |
DNRNWTLEIMMXNJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)N2CCOCC2)(O)O |
Origin of Product |
United States |
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